An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-indol-5-yl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(1H-indol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1H-indol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] Given the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted values, qualitative descriptions, and comparative experimental data from structurally related analogs to offer a robust profile for researchers. We delve into the structural features, solubility, acidity (pKa), and lipophilicity (logP) of this molecule, providing both theoretical understanding and detailed experimental protocols for their determination. The causality behind experimental choices is explained to empower researchers in their own laboratory settings.
Introduction and Molecular Structure
3-(1H-indol-5-yl)benzoic acid (CAS 886363-16-2) is a bifunctional organic molecule that incorporates both an indole and a benzoic acid moiety.[1][2] This unique combination of a key pharmacophore (indole) and a versatile functional group (carboxylic acid) makes it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials, such as fluorescent dyes.[1][2]
Molecular Formula: C₁₅H₁₁NO₂[2]
Molar Mass: 237.25 g/mol [2]
The structure consists of a benzoic acid ring substituted with an indole group at the meta-position. The indole ring itself is a bicyclic aromatic heterocycle, which can engage in various non-covalent interactions, while the carboxylic acid group provides a site for salt formation, hydrogen bonding, and further chemical modification.
Physical and Chemical Properties
Table 1: Predicted Physicochemical Properties of 3-(1H-indol-5-yl)benzoic acid and Experimental Data for Structural Analogs
| Property | 3-(1H-indol-5-yl)benzoic acid (Predicted/Reported) | Indole-2-carboxylic acid (Experimental) | Indole-3-carboxylic acid (Experimental) | Indole-5-carboxylic acid (Experimental) |
| Molar Mass ( g/mol ) | 237.25[2] | 161.16[5] | 161.16[6] | 161.16[7] |
| Melting Point (°C) | Not available | 202-206[8] | 232-234 (dec.)[9] | 211-213[10][11] |
| pKa | 4.16 ± 0.10[2] | - | - | - |
| logP | Not available | 2.31[5] | 1.99[6] | 1.5[7] |
| Aqueous Solubility | Almost insoluble[1][2] | - | Insoluble in boiling water[9] | - |
Ionization Constant (pKa)
The acidity of 3-(1H-indol-5-yl)benzoic acid is primarily determined by the carboxylic acid group. A predicted pKa value of 4.16 ± 0.10 suggests it is a weak acid, similar in strength to benzoic acid itself.[2] The pKa is a critical parameter in drug development as it influences the extent of ionization at physiological pH, which in turn affects solubility, absorption, distribution, and excretion.
Causality of Experimental Choice: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination due to its high precision and accuracy. This method is particularly well-suited for ionizable compounds like carboxylic acids. The principle lies in monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (a strong base in this case). The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated forms of the carboxylic acid are equal.
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines the steps for determining the pKa of 3-(1H-indol-5-yl)benzoic acid using potentiometric titration.
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Preparation of Solutions:
-
Prepare a standard solution of the sample at a concentration of at least 10⁻⁴ M in a suitable solvent system. Given the low aqueous solubility, a co-solvent system (e.g., methanol/water) may be necessary. It is crucial to note that the pKa value will be specific to the solvent system used, and extrapolation to zero co-solvent may be required.
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.
-
-
Instrument Calibration:
-
Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.
-
Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).
-
Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the inflection point of the curve, which corresponds to the equivalence point. The pH at half the equivalence point volume is the pKa of the compound.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.
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Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It describes the partitioning of a compound between an organic phase (typically n-octanol) and an aqueous phase. While no experimental logP value for 3-(1H-indol-5-yl)benzoic acid is available, the experimental logP values for indole-2-carboxylic acid (2.31), indole-3-carboxylic acid (1.99), and indole-5-carboxylic acid (1.5) suggest that our target compound is moderately lipophilic.[5][6][7]
Causality of Experimental Choice: Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP. It directly measures the partitioning of a compound between two immiscible liquids (n-octanol and water) at equilibrium. This method is favored for its accuracy when performed correctly, though it can be time-consuming. The choice of n-octanol is due to its structural similarity to biological membranes, providing a good model for a drug's ability to cross cellular barriers.
Experimental Protocol: Shake-Flask Method for logP Determination
This protocol details the determination of the n-octanol/water partition coefficient (logP) for 3-(1H-indol-5-yl)benzoic acid.
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Sample Preparation:
-
Accurately weigh a small amount of 3-(1H-indol-5-yl)benzoic acid and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Allow the phases to separate completely. Centrifugation can be used to break up any emulsions that may have formed.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve for the compound in each phase should be prepared beforehand.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is then calculated as the base-10 logarithm of P.
-
Caption: Workflow for logP determination by the shake-flask method.
Solubility
3-(1H-indol-5-yl)benzoic acid is reported to be almost insoluble in water but soluble in organic solvents.[1][2] This is consistent with its chemical structure, which contains a large, nonpolar aromatic system and a polar carboxylic acid group. The low aqueous solubility can present challenges in formulation and for in vitro assays.
Causality of Experimental Choice: Thermodynamic Solubility Assay
A thermodynamic solubility assay is crucial for determining the true equilibrium solubility of a compound. This is in contrast to kinetic solubility, which can often overestimate the solubility of poorly soluble compounds. For lead optimization and formulation development, understanding the thermodynamic solubility is essential as it represents the maximum amount of a compound that can be dissolved in a given solvent at equilibrium.
Experimental Protocol: Thermodynamic Solubility Determination
This protocol describes the determination of the thermodynamic solubility of 3-(1H-indol-5-yl)benzoic acid in an aqueous buffer.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid compound into a glass vial.
-
-
Incubation:
-
Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Incubate the vial in a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After incubation, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully remove the supernatant, ensuring no solid particles are disturbed. Filtration through a low-binding filter can also be used.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is required.
-
-
Reporting:
-
The solubility is reported in units of µg/mL or µM.
-
Caption: Workflow for thermodynamic solubility determination.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems. Key expected signals include:
-
A broad singlet for the indole N-H proton, typically downfield.
-
A broad singlet for the carboxylic acid O-H proton, also downfield.
-
A series of multiplets in the aromatic region (approx. 7-8.5 ppm) corresponding to the protons on the indole and benzene rings. The specific splitting patterns will depend on the coupling between adjacent protons.
For comparison, the ¹H NMR spectrum of benzoic acid in CDCl₃ shows signals at approximately 8.20 (d, 2H), 7.68 (t, 1H), and 7.55 (t, 2H) ppm for the aromatic protons, and a broad singlet around 11.67 ppm for the carboxylic acid proton.[12]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the 15 carbon atoms. Key expected resonances include:
-
A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-175 ppm.
-
Multiple signals in the aromatic region (approx. 110-140 ppm) for the carbons of the indole and benzene rings.
For reference, the ¹³C NMR spectrum of benzoic acid in CDCl₃ shows signals at approximately 172.6, 133.9, 130.3, 129.4, and 128.6 ppm.[12][13]
FT-IR Spectroscopy
The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid carbonyl group, around 1700 cm⁻¹.
-
N-H stretching for the indole, typically around 3400 cm⁻¹.
-
C-H stretching for the aromatic rings, around 3000-3100 cm⁻¹.
-
C=C stretching for the aromatic rings, in the range of 1450-1600 cm⁻¹.
Conclusion
3-(1H-indol-5-yl)benzoic acid is a molecule with significant potential, and a thorough understanding of its physicochemical properties is paramount for its successful application in research and development. This guide has provided a detailed overview of its key characteristics, combining predicted data with experimental protocols and comparative data from structural analogs. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for researchers to conduct their own characterization of this and similar molecules. As more experimental data for 3-(1H-indol-5-yl)benzoic acid becomes available, this guide will serve as a valuable reference for contextualizing and expanding upon our understanding of this important chemical entity.
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